3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid
Overview
Description
3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial and enzyme inhibitory effects , suggesting that they may interact with bacterial proteins or enzymes as their primary targets.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .
Result of Action
Based on its potential antibacterial and enzyme inhibitory activities, it may lead to the inhibition of bacterial growth or the inactivation of specific enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid typically involves the cyclization of substituted thioureas with a halo acetic acid derivative. One common method is the condensation of N,N′-diphenylthiourea with chloroacetyl chloride in the presence of a base, followed by cyclization to form the thiazole ring . This reaction can be carried out under thermal heating at around 80°C for 30 minutes in a deep eutectic solvent, which is considered a green chemistry approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing deep eutectic solvents and microwave irradiation, is gaining traction due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: These compounds also contain a thiazole ring but differ in their substitution patterns and functional groups.
Benzothiazoles: These compounds have a fused benzene ring with the thiazole ring, providing different electronic and steric properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for drug development and materials science applications .
Properties
IUPAC Name |
3-phenyl-2-phenylimino-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)14-11-21-16(17-12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDTVUDJTUWUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177856 | |
Record name | 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-42-2 | |
Record name | 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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